Cas no 61040-00-4 ((3-bromoadamantan-1-yl)methanamine)

(3-Bromoadamantan-1-yl)methanamine is a brominated adamantane derivative featuring a primary amine functional group, offering unique reactivity and structural rigidity due to the adamantane scaffold. The bromine substituent at the 3-position enhances its utility as a versatile intermediate in organic synthesis, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. The amine group provides a handle for derivatization, making it valuable in pharmaceutical and materials chemistry. Its stable, three-dimensional structure contributes to improved steric and electronic properties in target molecules. This compound is particularly useful in the development of bioactive compounds, catalysts, and advanced polymers, where rigid, functionalized frameworks are required.
(3-bromoadamantan-1-yl)methanamine structure
61040-00-4 structure
Product Name:(3-bromoadamantan-1-yl)methanamine
CAS No:61040-00-4
MF:C11H18BrN
MW:244.171322345734
CID:3541585
PubChem ID:13402895
Update Time:2025-10-22

(3-bromoadamantan-1-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • TRICYCLO[3.3.1.13,7]DECANE-1-METHANAMINE, 3-BROMO-
    • (3-bromoadamantan-1-yl)methanamine
    • AKOS026727907
    • 61040-00-4
    • EN300-149226
    • Inchi: 1S/C11H18BrN/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13/h8-9H,1-7,13H2
    • InChI Key: ODIWTORISVDTKH-UHFFFAOYSA-N
    • SMILES: BrC12CC3CC(C1)CC(CN)(C3)C2

Computed Properties

  • Exact Mass: 243.06226Da
  • Monoisotopic Mass: 243.06226Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

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Additional information on (3-bromoadamantan-1-yl)methanamine

Introduction to (3-Bromoadamantan-1-yl)Methanamine (CAS No. 61040-00-4)

The compound (3-bromoadamantan-1-yl)methanamine, identified by the CAS registry number 61040-00-4, is a unique organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of adamantane derivatives, which are known for their rigid, diamond-like structures and exceptional chemical stability. The presence of the bromine atom at the 3-position of the adamantane framework introduces additional functional versatility, making it a valuable molecule for research and industrial applications.

Recent studies have highlighted the importance of adamantane derivatives in drug delivery systems due to their biocompatibility and ability to enhance drug solubility. The methanamine group attached to the adamantane structure further enhances its utility in medicinal chemistry, as it can act as a precursor for bioisosteric replacements or serve as a reactive site for further functionalization. Researchers have explored its potential as a building block for constructing complex molecular architectures, including dendrimers and nanocarriers.

The synthesis of (3-bromoadamantan-1-yl)methanamine typically involves multi-step organic reactions, including bromination and alkylation processes. Advanced techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions, leading to higher yields and improved purity. These advancements have made the compound more accessible for large-scale production, paving the way for its application in pharmaceuticals and materials science.

In terms of physical properties, (3-bromoadamantan-1-yl)methanamine exhibits a high melting point due to its rigid structure, making it suitable for thermal applications. Its solubility in organic solvents has been studied extensively, revealing its potential as a solvent additive or a component in polymer blends. Recent research has also focused on its electronic properties, which could be exploited in the development of new semiconducting materials.

The biological activity of this compound has been a subject of interest in pharmacology. Studies indicate that it may possess anti-inflammatory and antioxidant properties, making it a candidate for therapeutic interventions. Furthermore, its ability to interact with biological membranes suggests potential applications in drug targeting and delivery systems.

From an environmental perspective, the stability and biodegradation characteristics of (3-bromoadamantan-1-yl)methanamine have been evaluated to ensure its safe use in industrial processes. Regulatory compliance with international standards has been achieved through rigorous testing, ensuring that this compound meets safety and sustainability criteria.

In conclusion, (3-bromoadamantan-1-yl)methanamine (CAS No. 61040-00-4) is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern chemical research and industry.

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